2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases . The molecule features a cyclopropyl group at position 6, a phenyl ring at position 1, and an N-(4-fluorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-15-8-10-16(11-9-15)25-19(29)13-27-20(14-6-7-14)26-21-18(22(27)30)12-24-28(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRWFERWAQMHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Displacement
The 5-position of the pyrimidinone core is activated for nucleophilic substitution by converting the hydroxyl group to a chloride using POCl₃ in the presence of tetramethylammonium chloride. The resulting 5-chloro intermediate reacts with ethyl glycinate in acetonitrile at 80°C to yield ethyl 2-(6-cyclopropyl-4-oxo-1-phenyl-1H,4H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate. Subsequent hydrolysis with NaOH affords the carboxylic acid, which is coupled with 4-fluoroaniline via EDCI/HOBt-mediated amidation to install the N-(4-fluorophenyl)acetamide group.
Direct Amination Strategies
Recent advancements employ Buchwald-Hartwig coupling to directly introduce the acetamide side chain. A palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand facilitate coupling between 5-bromo-pyrazolopyrimidine and N-(4-fluorophenyl)glycine tert-butyl ester, followed by deprotection with trifluoroacetic acid. This method improves yields (78–85%) compared to classical substitution routes.
Optimization and Scalability
Critical parameters for scalability include:
-
Solvent Selection : Ethanol and acetonitrile are preferred for cyclization and amidation steps due to their compatibility with intermediates.
-
Catalysis : Pd-based catalysts reduce reaction times for coupling steps, while Lewis acids like ZnCl₂ enhance acylation efficiency.
-
Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity for final products.
Analytical and Spectroscopic Validation
Challenges and Alternative Pathways
-
Regioselectivity : Competing reactions at N1 vs. N2 of the pyrazole ring are mitigated by using bulky bases (e.g., DBU) to favor N1-phenylation.
-
Cyclopropane Stability : Strong acids or high temperatures induce ring-opening; thus, mild conditions (pH 7–8, ≤60°C) are maintained during cyclopropane incorporation.
-
Amide Hydrolysis : Tert-butyl esters are employed to prevent premature hydrolysis during coupling steps .
Chemical Reactions Analysis
Types of Reactions
2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide undergoes:
Oxidation: : Under oxidative conditions, the phenyl and cyclopropyl groups may form oxides.
Reduction: : The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to corresponding alcohol.
Substitution: : The fluorophenylacetamide moiety can participate in nucleophilic aromatic substitutions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles like amines or thiols under basic or acidic catalysis.
Major Products
Oxidation: : Phenyl oxides or cyclopropyl oxides.
Reduction: : Alcohol derivatives of the core structure.
Substitution: : Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively target specific kinases involved in cancer progression.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. In vitro studies have evaluated its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy
- A study published in Molecules demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing anticancer activity.
-
Antimicrobial Properties
- Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo derivatives against multidrug-resistant strains. The results indicated that certain modifications increased potency against ESKAPE pathogens significantly.
-
Mechanistic Studies
- Mechanistic investigations using molecular docking studies provided insights into how this compound interacts with target proteins involved in cancer and bacterial metabolism.
Mechanism of Action
The exact mechanism by which 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide exerts its effects is still under investigation. its molecular structure suggests that it may:
Bind to specific molecular targets such as enzymes or receptors.
Modulate biochemical pathways through these interactions, potentially altering cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Pharmacological Properties
Cyclopropyl vs. Pyrazole/Chromenone Groups
Fluorophenyl vs. Trifluoromethylphenyl Acetamide
The N-(4-fluorophenyl)acetamide in the target compound may confer moderate electron-withdrawing effects, enhancing binding to hydrophobic pockets. In contrast, the trifluoromethyl group in provides stronger electron-withdrawing and lipophilic properties, which could improve membrane permeability but increase toxicity risks.
Biological Activity
2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is a synthetic compound characterized by its unique pyrazolo[3,4-d]pyrimidin core. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A pyrazolo[3,4-d]pyrimidin core which is known for its diverse biological activities.
- A cyclopropyl group that may influence the compound's pharmacological properties.
- An N-(4-fluorophenyl)acetamide moiety, which is often associated with enhanced biological activity.
The IUPAC name and chemical identifiers are as follows:
- IUPAC Name : 2-{6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide
- CAS Number : 946234-66-8
Anticancer Potential
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidin structure exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
A notable study screened a library of compounds on multicellular spheroids and identified potential anticancer agents. While specific data on this compound was not highlighted, its structural analogs demonstrated promising results against various cancer types .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes or receptors. The mechanism of action may involve:
- Binding to enzymes : This could inhibit key metabolic pathways.
- Modulation of receptor activity : It may alter signal transduction pathways that are crucial for cellular functions.
For example, related compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This suggests that this compound might exhibit similar activities.
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
- Introduction of the cyclopropyl group via cyclopropanation methods.
- Coupling with the fluorophenylacetamide moiety through nucleophilic substitution reactions.
Antibacterial Activity
While primarily studied for anticancer properties, there is also interest in its antibacterial potential. Compounds derived from similar structures have been evaluated for their ability to inhibit bacterial growth. For instance, certain derivatives showed effective inhibition against common bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely follows multi-step protocols similar to structurally related pyrazolo[3,4-d]pyrimidine derivatives. Key steps include cyclization of pyrazole precursors with cyclopropyl substituents, followed by coupling with N-(4-fluorophenyl)acetamide via nucleophilic substitution or amidation. Reaction conditions (e.g., solvent polarity, temperature) critically impact yield: polar aprotic solvents like DMF enhance solubility of intermediates, while temperatures >100°C may degrade sensitive functional groups. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?
- Methodological Answer :
- NMR : H and C NMR can confirm the cyclopropyl group (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and the pyrazolo[3,4-d]pyrimidine core (distinct aromatic proton splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ~432 Da) and fragmentation patterns.
- InChI Key : Cross-referencing with PubChem-derived InChI keys (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N for analogous structures) ensures consistency .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the pyrazolo[3,4-d]pyrimidine scaffold’s known role in modulating enzymatic activity. Use fluorescence-based or ADP-Glo™ assays for high-throughput screening. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative potential. Include controls with structurally similar compounds (e.g., trifluoromethoxy-substituted analogs) to benchmark activity .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropyl, 4-fluorophenyl) influence the compound’s electronic properties and target binding affinity?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The cyclopropyl group introduces ring strain and electron-withdrawing effects, potentially enhancing electrophilic interactions with target proteins.
- SAR Studies : Compare IC values against analogs (e.g., 4-methylphenyl vs. 4-fluorophenyl substituents) to quantify substituent effects. For example, the 4-fluorophenyl group may improve metabolic stability via reduced CYP450-mediated oxidation .
Q. How can conflicting data regarding solubility and stability be resolved?
- Methodological Answer :
- Solubility : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. If discrepancies arise, verify buffer ionic strength and temperature (25°C vs. 37°C).
- Stability : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. LC-MS identifies degradation products (e.g., hydrolysis of the acetamide moiety). Conflicting reports may stem from varying storage conditions (e.g., desiccated vs. humid environments) .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify promiscuity hotspots.
- Crystal Structure Analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding site interactions. For example, the cyclopropyl group may sterically hinder ATP-binding pocket residues in non-target kinases .
Q. How can metabolic pathways be predicted to guide prodrug design?
- Methodological Answer :
- In Silico Prediction : Tools like ADMET Predictor™ or SwissADME simulate Phase I/II metabolism. The 4-fluorophenyl group is prone to oxidative defluorination, suggesting a need for prodrug masking (e.g., esterification of the acetamide).
- In Vitro Hepatocyte Studies : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS. Compare with structurally related compounds (e.g., trifluoromethoxy analogs) to validate predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times.
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability.
- Data Normalization : Recalculate IC using nonlinear regression (e.g., GraphPad Prism) with shared datasets. Contradictions may arise from differences in protein purity or assay detection methods (fluorescence vs. radiometric) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
